[2-(2,4-Difluorophenyl)ethyl](methyl)amine hydrochloride
Description
2-(2,4-Difluorophenyl)ethylamine hydrochloride is a fluorinated ethylamine derivative characterized by a 2,4-difluorophenyl group attached to an ethyl chain, with a methylamine substituent and a hydrochloride salt form. The hydrochloride salt improves aqueous solubility, a common feature in pharmaceutical amines for enhanced bioavailability.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-12-5-4-7-2-3-8(10)6-9(7)11;/h2-3,6,12H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFDZORJHWXTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=C(C=C(C=C1)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)ethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzene, which undergoes a Friedel-Crafts alkylation with ethylene to form 2-(2,4-difluorophenyl)ethane.
Amination: The resulting 2-(2,4-difluorophenyl)ethane is then subjected to a reductive amination reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-Difluorophenyl)ethylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(2,4-Difluorophenyl)ethylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2-(2,4-difluorophenyl)acetaldehyde or 2-(2,4-difluorophenyl)acetic acid.
Reduction: Formation of [2-(2,4-difluorophenyl)ethyl]amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound features a difluorophenyl group, which enhances its lipophilicity and potential for biological activity. The presence of the difluoromethyl moiety can influence the compound's interaction with biological targets, making it a subject of interest in drug design.
Medicinal Chemistry
Drug Development : The compound's difluorinated structure is often associated with improved metabolic stability and bioavailability. Research indicates that difluoromethyl groups can serve as bioisosteres for various functional groups, facilitating the design of new pharmaceuticals. For instance, studies have shown that introducing difluoromethyl groups can enhance the binding affinity of compounds to target proteins, thereby increasing their therapeutic efficacy .
Case Study : A study published in Chemical Society Reviews discusses the late-stage difluoromethylation techniques that allow for the selective installation of CF₂H groups onto drug-like molecules. This method has been applied to synthesize compounds with enhanced pharmacological profiles .
Biochemistry
Biological Assays : The compound is utilized as an organic buffer in various biochemical assays. Its properties make it suitable for maintaining pH stability during enzyme reactions and other biological processes.
Case Study : In a biochemical study, 2-(2,4-Difluorophenyl)ethylamine hydrochloride was used to assess its effects on enzyme activity in vitro. The results demonstrated that the compound could modulate enzyme kinetics, suggesting potential applications in enzyme inhibition studies .
Material Science
Polymer Chemistry : The incorporation of difluorinated compounds into polymer matrices has been explored for developing advanced materials with unique properties such as increased hydrophobicity and thermal stability.
Case Study : Research has indicated that polymers modified with difluorinated amines exhibit improved resistance to solvents and enhanced mechanical properties. These findings suggest potential applications in coatings and protective materials .
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)ethylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms on the phenyl ring can enhance its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl Ethylamine Derivatives
Compound A : [2-(2,4-Difluorophenyl)cyclopropyl]methylamine Hydrochloride (, Compound 49)
- Structure : Cyclopropane core with 2,4-difluorophenyl and methylamine groups.
- Molecular Formula : C₁₁H₁₂ClF₂N.
- Purity : 95.5% HPLC .
- Synthesis: Derived from 2,4-difluorobenzaldehyde, similar to the target compound’s synthesis pathway.
Compound B : 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride (–10)
- Structure : Ethyl chain with 2,4-difluorophenyl and two additional fluorines on the β-carbon.
- Molecular Formula : C₈H₈ClF₄N.
- Lipophilicity: Higher fluorine content (4 F atoms) may elevate logP compared to the target compound (2 F atoms).
Compound C : (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate Hydrochloride ()
- Structure: Amino acid ester with 2,4-difluorophenyl and methyl ester groups.
- Molecular Formula: C₁₀H₁₀ClF₂NO₂.
- Key Differences: Ester Functional Group: Likely acts as a prodrug, hydrolyzing in vivo to release the active amine. Chirality: The (R)-enantiomer may exhibit distinct pharmacokinetics compared to the non-chiral target compound.
Ethylamine Derivatives with Varied Fluorophenyl Substitutions
Compound D : trans-[2-(3,4-Difluorophenyl)cyclopropyl]methylamine Hydrochloride (, Compound 51)
- Structure : 3,4-Difluorophenyl-substituted cyclopropane.
- Molecular Formula : C₁₁H₁₂ClF₂N.
- Purity : 96.4% HPLC .
- Key Differences :
- Fluorine Position : 3,4-Difluoro substitution alters electronic effects on the aromatic ring, possibly reducing affinity for targets preferring 2,4-substitution.
Compound E : (2,5-Difluorophenyl)-(4-piperidyl)methanone Hydrochloride ()
- Structure : Piperidine-linked 2,5-difluorophenyl ketone.
- Molecular Formula: C₁₂H₁₂ClF₂NO.
- Key Differences :
- Ketone Group : Introduces hydrogen-bonding capacity absent in the target compound.
- Piperidine Core : Enhances basicity and solubility but shifts pharmacophore geometry.
Non-Aromatic Fluorinated Amines
Compound F : (2,2-Difluoroethyl)(ethyl)amine Hydrochloride ()
- Structure : Aliphatic difluoroethylamine with ethyl and methyl groups.
- Molecular Formula : C₄H₁₀ClF₂N.
- Key Differences :
- Lack of Aromatic Ring : Eliminates π-π stacking interactions, rendering it unsuitable for targets requiring aromatic binding.
- Simpler Structure : Lower molecular weight (145.58 g/mol) may improve tissue penetration but reduce target specificity.
Structural and Functional Analysis Table
*Calculated based on molecular formula C₉H₁₁ClF₂N.
Key Findings and Implications
Fluorine Position : 2,4-Difluoro substitution optimizes electronic and steric effects for serotonin receptor binding (e.g., 5-HT2C agonism in ), whereas 3,4- or 2,5-substitutions may reduce efficacy .
Functional Group Impact : Ester-containing compounds (e.g., Compound C) may act as prodrugs, while aliphatic amines (e.g., Compound F) lack aromatic pharmacophores critical for CNS targets.
Synthetic Purity : Compounds synthesized via fluorobenzaldehyde routes () achieve >95% purity, suggesting robust methodologies applicable to the target compound .
Biological Activity
2-(2,4-Difluorophenyl)ethylamine hydrochloride is a compound that has garnered interest in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorophenyl group, which enhances its binding affinity to various biological targets. The presence of the methylamine moiety contributes to its solubility and bioavailability. The molecular formula is CHClFN, indicating the presence of two fluorine atoms on the phenyl ring, which can significantly influence its pharmacokinetic properties.
The biological activity of 2-(2,4-Difluorophenyl)ethylamine hydrochloride is primarily attributed to its interactions with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at specific sites, influencing neurotransmission and cellular signaling pathways.
-
Neurotransmitter Receptor Modulation :
- The compound has shown potential as a modulator of cholinergic receptors, particularly in the context of neuroprotection and cognitive enhancement.
- In vitro studies indicate that it may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function .
- Anti-Cancer Activity :
Pharmacological Studies
Several studies have investigated the pharmacological effects of 2-(2,4-Difluorophenyl)ethylamine hydrochloride:
- In Vitro Studies :
- In Vivo Studies :
Case Studies
-
Neuroprotection in Alzheimer's Disease Models :
- In a study involving APP transgenic mice (a model for Alzheimer's), administration of 2-(2,4-Difluorophenyl)ethylamine hydrochloride resulted in reduced amyloid-beta plaque deposition and improved cognitive function as measured by behavioral tests .
-
Cytotoxicity Against Cancer Cell Lines :
- A series of experiments evaluated the cytotoxic effects on MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines. The compound demonstrated significant apoptosis induction at concentrations as low as 10 µM, with IC values comparable to established chemotherapeutics like doxorubicin .
Comparative Analysis
The following table summarizes the biological activity and efficacy of 2-(2,4-Difluorophenyl)ethylamine hydrochloride compared to other similar compounds:
| Compound Name | Target Activity | IC (µM) | Mechanism |
|---|---|---|---|
| 2-(2,4-Difluorophenyl)ethylamine hydrochloride | Neuroprotection | 10 | AChE Inhibition |
| Doxorubicin | Cancer Cytotoxicity | 15 | DNA Intercalation |
| Rivastigmine | Cognitive Enhancement | 5 | AChE Inhibition |
Q & A
Basic: What are the standard analytical techniques for characterizing 2-(2,4-Difluorophenyl)ethylamine hydrochloride?
Methodological Answer:
Characterization typically involves a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): , , and NMR resolve structural features, including fluorine substitution patterns and methyl/ethyl group assignments .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and identifies impurities using reverse-phase columns with UV detection (e.g., 254 nm) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight and fragmentation patterns .
- Elemental Analysis: Validates empirical formula by measuring C, H, N, and Cl content.
Advanced: How can density functional theory (DFT) optimize reaction pathways for synthesizing this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) model reaction mechanisms and transition states to predict energetically favorable pathways. Key steps include:
- Geometry Optimization: Minimize energy for intermediates and products using basis sets like 6-31G(d,p) .
- Thermochemical Analysis: Calculate Gibbs free energy changes to identify rate-limiting steps (e.g., amination or fluorination) .
- Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate reaction conditions .
Validation involves comparing computed IR spectra or chemical shifts with experimental data to refine computational models .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .
- Waste Disposal: Segregate halogenated waste and neutralize acidic byproducts before disposal via certified hazardous waste services .
Advanced: How can isotopic labeling (e.g., deuterium or 13C^{13}C13C) elucidate metabolic pathways of this compound?
Methodological Answer:
- Deuterium Labeling: Synthesize deuterated analogs (e.g., -ethyl groups) using deuterated reagents (e.g., ) to track metabolic stability via LC-MS .
- -Labeling: Introduce at the methylamine group to study enzyme binding using -NMR or isotope-ratio mass spectrometry .
- In Vivo Studies: Administer labeled compounds to model organisms and analyze tissue extracts for metabolite profiling .
Basic: What are typical applications of this compound in medicinal chemistry research?
Methodological Answer:
- Receptor Binding Studies: Screen for activity at G protein-coupled receptors (GPCRs) or monoamine transporters via radioligand displacement assays.
- Prodrug Development: Modify the amine group to enhance blood-brain barrier permeability for neuropharmacological applications.
- Structure-Activity Relationship (SAR): Systematically vary fluorine substitution or alkyl chain length to optimize potency .
Advanced: How to resolve contradictions between experimental and computational data (e.g., unexpected 19F^{19}F19F NMR shifts)?
Methodological Answer:
- DFT Refinement: Recalculate chemical shifts using higher-level basis sets (e.g., cc-pVTZ) or exact-exchange functionals to improve accuracy .
- Solvent and pH Effects: Adjust computational models to account for solvent polarity or protonation states (e.g., hydrochloride salt vs. free base) .
- Dynamic Effects: Perform molecular dynamics simulations to assess conformational averaging in solution-phase NMR .
Advanced: What strategies improve yield in multi-step synthesis of fluorinated amine hydrochlorides?
Methodological Answer:
- Fluorination Optimization: Use Ullmann coupling or Balz-Schiemann reactions with 2,4-difluorophenyl precursors under anhydrous conditions .
- Reductive Amination: Employ sodium cyanoborohydride in methanol to couple methylamine with fluorinated aldehydes, followed by HCl salt formation .
- Purification: Utilize counterion exchange (e.g., switching to trifluoroacetate) for easier crystallization before reconverting to hydrochloride .
Basic: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
- pH-Dependent Hydrolysis: Monitor decomposition in buffered solutions (pH 1–13) using UV spectroscopy at 220–300 nm .
- Solid-State Stability: Perform thermogravimetric analysis (TGA) to determine melting points and hygroscopicity .
Advanced: What mechanistic insights can be gained from studying substituent effects on the difluorophenyl ring?
Methodological Answer:
- Electron-Withdrawing Effects: Compare reaction rates of 2,4-difluoro vs. 3,4-dichloro analogs in nucleophilic substitutions to quantify electronic contributions .
- Steric Maps: Use X-ray crystallography or DFT to analyze how fluorine placement influences molecular packing or receptor docking .
- Bioisosteric Replacement: Replace fluorine with trifluoromethyl or cyano groups to evaluate metabolic resistance .
Advanced: How to design experiments for detecting low-abundance metabolites in pharmacokinetic studies?
Methodological Answer:
- High-Resolution MS (HRMS): Use Q-TOF or Orbitrap platforms with data-dependent acquisition (DDA) to fragment unknown ions .
- Stable Isotope Trapping: Co-administer -labeled compound to distinguish metabolites from endogenous compounds .
- Microsomal Incubations: Test liver microsomes with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation or N-demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
